molecular formula C14H19BrO4S B14381218 6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid CAS No. 89730-18-7

6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid

Cat. No.: B14381218
CAS No.: 89730-18-7
M. Wt: 363.27 g/mol
InChI Key: SVZOZWAKOJZBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid is an organobromine compound that features a bromo substituent at the 6-position of hexanoic acid, along with a phenylethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid typically involves the bromination of hexanoic acid derivatives. One common method involves the ring-opening reaction of ε-caprolactone with dry hydrogen bromide gas in an organic solvent. The reaction is carried out at temperatures ranging from 0°C to 100°C, resulting in the formation of high-purity 6-bromohexanoic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination processes, optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromo group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 6-azidohexanoic acid or 6-thiohexanoic acid can be formed.

    Oxidation Products: Oxidation can yield products like 6-bromohexanoic acid derivatives with higher oxidation states.

    Reduction Products: Reduction can lead to the formation of 6-bromohexanol or other reduced derivatives.

Scientific Research Applications

6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid involves its interaction with molecular targets through its functional groups. The bromo group can participate in nucleophilic substitution reactions, while the phenylethanesulfonyl group can engage in various interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid is unique due to the presence of both the bromo and phenylethanesulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to simpler analogs.

Properties

CAS No.

89730-18-7

Molecular Formula

C14H19BrO4S

Molecular Weight

363.27 g/mol

IUPAC Name

6-bromo-6-(2-phenylethylsulfonyl)hexanoic acid

InChI

InChI=1S/C14H19BrO4S/c15-13(8-4-5-9-14(16)17)20(18,19)11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,16,17)

InChI Key

SVZOZWAKOJZBLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)C(CCCCC(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.